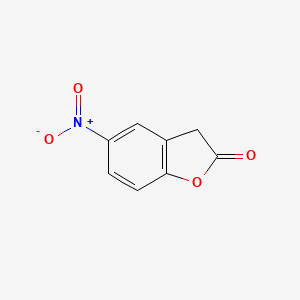

5-Nitro-3H-benzofuran-2-one

Übersicht

Beschreibung

5-Nitro-3H-benzofuran-2-one is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The nitro group attached to the five-position of the benzofuran ring is a characteristic feature that influences the reactivity and properties of the molecule.

Synthesis Analysis

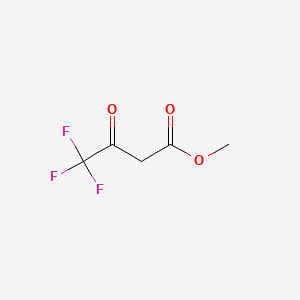

The synthesis of benzofuran derivatives has been a subject of interest due to their potential applications. For instance, the synthesis of 3-substituted benzofuran-2(3H)-ones has been achieved through Michael addition reactions catalyzed by a bifunctional tertiary-amine thiourea, yielding chiral products with high enantioselectivity . Similarly, 2-substituted benzofuran-3(2H)-ones have been synthesized using a bifunctional squaramide catalyst, also through Michael addition reactions, with excellent enantioselectivities . Another approach involves the synthesis of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine, which was characterized using various spectroscopic methods and theoretical calculations . Additionally, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent iodine-based reagent, has been reported, showing increased reactivity compared to its non-nitrated derivative .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of benzofuran derivatives have been studied using density functional theory (DFT). For example, the optimized structure of a nitro-benzofuran compound was compared with analogous compounds, and the IR spectrum was interpreted with potential energy distribution analysis, indicating good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of nitro-benzofuran compounds has been explored in various chemical reactions. Nitro-benzofuroxans and -benzofurazans have been shown to exhibit heterodiene behavior, reacting with cyclohexadiene to highlight a new facet of the reactivity of these heterocycles . Furthermore, 5-nitro[1,2,5]selenadiazolo[3,4-e]benzofuroxans have been used in pericyclic cycloaddition reactions as dienophiles or dipolarophiles, leading to the synthesis of novel fused polycyclic heterosystems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The introduction of a nitro group and other substituents can significantly alter these properties. For instance, the presence of a trifluoromethyl group in 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one enhances its reactivity and also makes it safer to handle, as indicated by differential scanning calorimetry measurements . The photophysical properties of benzofuran derivatives, such as high fluorescence quantum yields, have been studied, revealing their potential for applications in dye-sensitized solar cells .

Wissenschaftliche Forschungsanwendungen

Pharmacological Effects

5-Nitro-3H-benzofuran-2-one and its derivatives have been explored for their potential pharmacological effects. For instance, compounds related to this chemical structure, such as substituted benzofurans, have been studied for their rewarding and reinforcing effects in rodent models, which might predict the effects of similar compounds in therapeutic settings (Sayson et al., 2020). Additionally, studies have examined the influence of similar benzofuran compounds on dopamine levels in the brain, which could indicate potential dependence liability or mechanisms of action beneficial for treating certain conditions (Cha et al., 2016).

Synthesis and Structural Examination

The synthesis and pharmacological examination of benzofuran, indan, and tetralin analogs have been conducted to understand the role of specific molecular structures in interacting with serotonin and catecholamine uptake carriers, which could inform the design of new therapeutic agents (Monte et al., 1993). Furthermore, the synthesis of 5-acyl-3-substituted-benzofuran-2(3H)-ones has been investigated for their anti-inflammatory activity, highlighting the potential of these compounds in treating inflammatory conditions (Chakrabarti et al., 1987).

Analgesic and Anti-inflammatory Activities

Studies have also focused on the analgesic and anti-inflammatory activities of novel benzofuran derivatives, demonstrating their potential in treating pain and inflammation. For example, new Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones have shown promising results in bioassays for anti-inflammatory and analgesic activities (Köksal et al., 2007). Additionally, novel psychoactive benzofurans have been studied for their effects on extracellular serotonin levels, indicating their potential use in psychiatric or neurological disorders (Fuwa et al., 2016).

Imaging and Diagnostic Applications

The development of imaging agents based on benzofuran derivatives for detecting amyloid plaques in Alzheimer's disease has been explored, showcasing the utility of these compounds in diagnostic applications (Labib, 2013).

Zukünftige Richtungen

Benzofuran compounds, including “5-Nitro-3H-benzofuran-2-one”, have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Eigenschaften

IUPAC Name |

5-nitro-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8-4-5-3-6(9(11)12)1-2-7(5)13-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFONKIRKKMJQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345064 | |

| Record name | 5-Nitro-3H-benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-3H-benzofuran-2-one | |

CAS RN |

21997-23-9 | |

| Record name | 5-Nitro-2(3H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21997-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-3H-benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-Benzofuranone, 5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)

![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)